Technical Monograph: 2-(2-Chlorophenyl)ethanesulfonyl Chloride
Technical Monograph: 2-(2-Chlorophenyl)ethanesulfonyl Chloride
Part 1: Executive Technical Summary
2-(2-Chlorophenyl)ethanesulfonyl chloride is a specialized organosulfur building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike its phenylsulfonyl chloride counterparts (where the sulfur is directly attached to the ring), this compound features an ethylene linker (
The presence of the ortho-chlorine substituent provides two distinct medicinal chemistry advantages:
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Metabolic Blocking: It protects the 2-position from oxidative metabolism (e.g., hydroxylation).
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Conformational Lock: Through steric bulk, it restricts the rotation of the phenyl ring relative to the ethyl chain, potentially locking the molecule into a bioactive conformation.
Chemical Identity & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Note |
| CAS Number | 728919-57-1 | Validated for the 2-chloro isomer.[1] |
| IUPAC Name | 2-(2-Chlorophenyl)ethane-1-sulfonyl chloride | |
| Molecular Formula | ||
| Molecular Weight | 239.12 g/mol | |
| Physical State | Viscous oil or low-melting solid | Tendency to supercool. |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid and HCl. |
Part 2: Synthesis & Manufacturing Logic
As a researcher, you rarely find this specific isomer in bulk catalog stock. It is often synthesized in situ or on-demand. Below is the field-proven route that balances yield with safety, avoiding the use of gaseous chlorine (
The "Gold Standard" Laboratory Route: Oxidative Chlorosulfonation
The most robust method involves the oxidative chlorination of the corresponding thiol or isothiouronium salt. We prefer N-Chlorosuccinimide (NCS) and HCl over chlorine gas for stoichiometric control.
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise synthesis from the commercially available alcohol precursor.
Detailed Experimental Protocol
Note: This protocol assumes starting from the thiol precursor, 2-(2-chlorophenyl)ethanethiol.
Reagents:
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2-(2-chlorophenyl)ethanethiol (1.0 equiv)
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N-Chlorosuccinimide (NCS) (4.0 equiv)[2]
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2M HCl (aq)
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Acetonitrile (MeCN)
Procedure:
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Preparation: Dissolve NCS (40 mmol) in a mixture of MeCN (25 mL) and 2M HCl (5 mL). Cool the solution to 0-5°C using an ice bath. Critical: Maintaining low temperature prevents the over-oxidation to sulfonic acid.
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Addition: Dropwise add a solution of 2-(2-chlorophenyl)ethanethiol (10 mmol) in MeCN (5 mL).
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Observation: The reaction is exothermic. Control addition rate to keep internal temp <10°C.
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Reaction: Stir vigorously for 30-60 minutes. The mixture will turn a pale yellow/green.
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Workup (The "Quick-Wash" Method):
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Dilute with diethyl ether or EtOAc (cold).
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Wash immediately with ice-cold water (2x) and cold brine (1x).
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Why Cold? Sulfonyl chlorides hydrolyze rapidly in warm water. Cold water slows this kinetic degradation.
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Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo at <30°C. -
Storage: Use immediately or store at -20°C under Argon.
Part 3: Reactivity & Application Guide
The primary utility of this compound is sulfonamide formation (Schotten-Baumann conditions). However, the ortho-chloro substituent introduces a steric hurdle that standard protocols often overlook.
The "Ortho-Effect" in Nucleophilic Substitution
Unlike para-substituted analogs, the chlorine atom at the 2-position creates steric bulk near the sulfonyl center.
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Consequence: Reaction rates with bulky amines (e.g., piperazines, bicyclic amines) will be significantly slower (2-5x slower).
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Solution: Use a stronger base catalyst (DMAP) or elevated temperatures (with caution), rather than just standard TEA/DIPEA.
Validated Coupling Workflow
Figure 2: Decision tree for coupling conditions based on amine nucleophilicity and sterics.
Medicinal Chemistry Applications[5][10][11][12][13]
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GPCR Ligands: The 2-(2-chlorophenyl)ethyl motif is a privileged scaffold in serotonin (
) and dopamine ( ) receptor antagonists. The ethyl chain mimics the distance between the aromatic ring and the amine in endogenous neurotransmitters. -
Fragment-Based Drug Discovery (FBDD): Used as a "capping group" to probe hydrophobic pockets where the ortho-chlorine can engage in halogen bonding with backbone carbonyls.
Part 4: Safety & Handling (Self-Validating Systems)
Trustworthiness in the lab comes from respecting the hazards. This compound is not just an irritant; it is a lachrymator and corrosive .
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Hydrolysis Hazard: Upon contact with humid air, it releases HCl gas.
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Indicator: If the bottle fumes when opened, significant hydrolysis has occurred.
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Validation: Check proton NMR.[2] A sharp singlet at ~10-12 ppm indicates sulfonic acid formation (
).
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Quenching Protocol: Do not pour directly into the drain. Quench excess chloride with a 10% NaOH/MeOH solution, stir for 1 hour, then neutralize before disposal.
References
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Anax Laboratories. Product Analysis: 2-(2-chlorophenyl)ethane-1-sulfonyl chloride (CAS 728919-57-1).[1] Retrieved from
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Yang, Z., et al. (2013).[3] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation."[3] Synthesis, 45, 1675-1682.[3] (Methodology basis for oxidative chlorination).
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Woolven, H., et al. (2011).[3] "DABSO: A Stable Source of Sulfur Dioxide for Organic Synthesis."[3] Organic Letters, 13(18), 4876–4878. (Alternative SO2 source methodology).
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PubChem Database. Compound Summary: 2-(2-Chlorophenyl)ethane-1-sulfonamide (Derivative). CID 13480213.[4]
